molecular formula C12H19NO4 B1490861 (E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2098154-35-7

(E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1490861
CAS No.: 2098154-35-7
M. Wt: 241.28 g/mol
InChI Key: GARNAPLFVINSHE-AATRIKPKSA-N
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Description

(E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds with piperidine moiety are widely used in the pharmaceutical industry due to their significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid involves multiple steps. One common method includes the reaction of ethoxymethyl piperidine with a suitable acylating agent to introduce the oxobutenoic acid moiety. The reaction is typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

(E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxymethyl and oxobutenoic acid moieties differentiate it from simpler piperidine derivatives, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-4-[3-(ethoxymethyl)piperidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-2-17-9-10-4-3-7-13(8-10)11(14)5-6-12(15)16/h5-6,10H,2-4,7-9H2,1H3,(H,15,16)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARNAPLFVINSHE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCC1CCCN(C1)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
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(E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
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(E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
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(E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
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(E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 6
(E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

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